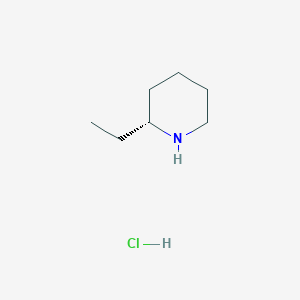
3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” is a chemical compound with the molecular formula C10H6Cl2N2O . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” involves several steps. One method involves a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The process uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis methods obtain good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” can be represented by the InChI code: 1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” are complex and depend on the specific conditions and reactants used. For example, it can be used as a starting material in the synthesis of chlorantraniliprole .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one” include a molecular weight of 241.08 . It is a solid at room temperature .Applications De Recherche Scientifique
- 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one has been investigated as an intermediate in the synthesis of certain pesticides and insecticides. For example, it plays a role in the production of Chlorfenapyr , a novel insecticide developed by DuPont. Chlorfenapyr exhibits high efficacy and low toxicity, making it an attractive option for pest control. Its chemical name is 3-bromo-N-{4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl}-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide .
Pesticide and Insecticide Research
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is the extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 represents a critical node in the RAS/RAF/MEK/ERK signaling cascade, which is often activated by oncogenic mutations in BRAF or RAS or other upstream oncogenic signaling pathways .
Mode of Action
The compound inhibits ERK1/2 by interfering with its phosphorylation and activation. ERK1/2 plays a pivotal role in cell proliferation, differentiation, and survival. By blocking ERK1/2 activation, 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one disrupts downstream signaling events, affecting gene expression and cellular responses .
Biochemical Pathways
The affected pathways include the RAS/RAF/MEK/ERK pathway, which regulates cell growth and survival. Inhibition of ERK1/2 impacts downstream transcription factors, such as c-Fos and Elk-1, leading to altered gene expression patterns. Additionally, ERK1/2 inhibition may influence cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s pharmacokinetic properties (ADME) play a crucial role in its bioavailability:
- It is absorbed after administration, but specific details are not readily available. The compound’s distribution within tissues and plasma protein binding remain to be fully characterized. Metabolism pathways and metabolites are not well-documented. Elimination occurs through renal and/or hepatic routes, but further studies are needed .
Result of Action
The molecular and cellular effects of ERK1/2 inhibition include altered cell proliferation, differentiation, and survival. Downstream targets, such as transcription factors and cell cycle regulators, are impacted, influencing overall cellular behavior .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Specific environmental interactions require further investigation.
Propriétés
IUPAC Name |
3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSNQLWTBMVSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2599435.png)
![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)
![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)
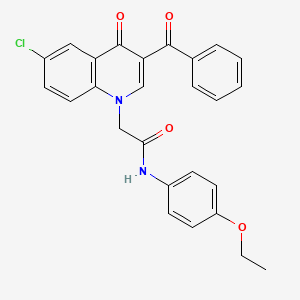
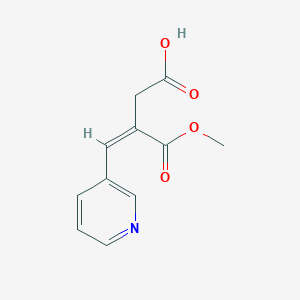
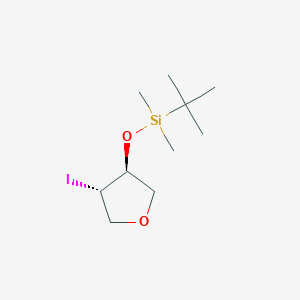



![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
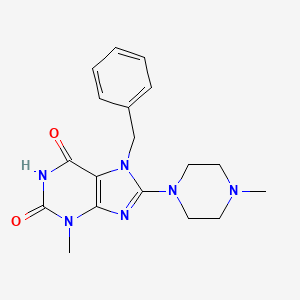
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)
